(S)-2-(3-Chloro-5-fluorobenzyl)pyrrolidine
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Overview
Description
(S)-2-(3-Chloro-5-fluorobenzyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-chloro-5-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chloro-5-fluorobenzyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 3-chloro-5-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Chloro-5-fluorobenzyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced pyrrolidine derivative.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(3-Chloro-5-fluorobenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-Chloro-5-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorobenzyl bromide
- 3-Chloro-5-fluorobenzyl amine
- 3-Chloro-5-fluorobenzyl cyanide
Uniqueness
(S)-2-(3-Chloro-5-fluorobenzyl)pyrrolidine is unique due to its chiral nature and the presence of both chlorine and fluorine substituents on the benzyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
(2S)-2-[(3-chloro-5-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13ClFN/c12-9-4-8(5-10(13)7-9)6-11-2-1-3-14-11/h4-5,7,11,14H,1-3,6H2/t11-/m0/s1 |
InChI Key |
SDZMBDWNNQICTG-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC(=CC(=C2)Cl)F |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
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